N-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)thio]propanamide
Overview
Description
N-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)thio]propanamide is a useful research compound. Its molecular formula is C14H22N2OS and its molecular weight is 266.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.14528450 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cytotoxicity and Topoisomerase II Inhibition
A study on the design, synthesis, and cytotoxic evaluation of acyl derivatives of a quinone-based system, including derivatives similar to N-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)thio]propanamide, highlighted their potential in treating resistant cancers. Compounds exhibited efficacy against melanoma, ovarian, and glioblastoma cell lines, inhibiting topoisomerase II mediated DNA relaxation and inducing cell cycle arrest, which suggests a promising avenue for cancer therapy (Gomez-Monterrey et al., 2011).
Antibacterial Activity
Another research effort synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives, exploring their antibacterial potential. Some compounds demonstrated significant activity against Rhizobium radiobacter, indicating their potential as antibacterial agents (Tumosienė et al., 2012).
Antimicrobial and Docking Study
In the realm of antimicrobial activity, novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a biologically active sulfonamide moiety were synthesized. These compounds showed promising activity against various bacterial and fungal strains, surpassing reference drugs in efficacy. Molecular modeling highlighted their potential mechanism of action, further underscoring their therapeutic potential (Ghorab et al., 2017).
Neurofibrillary Tangles and Beta-Amyloid Plaques
Research involving 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) aimed at localizing neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This work is pivotal in Alzheimer’s research, providing insights into the disease's progression and aiding in the development of diagnostic and therapeutic strategies (Shoghi-Jadid et al., 2002).
Fluorescent Chemosensor for Zn2+
A study on the development of a “turn-on” fluorescent chemosensor for Zn2+ based on quinoline in aqueous media showcased the innovative application of these compounds in environmental monitoring and biochemical assays. The chemosensor distinguished Zn2+ from Cd2+, underlining its specificity and potential utility in detecting and quantifying Zn2+ in water samples (Kim et al., 2016).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-12-4-6-13(7-5-12)18-11-8-14(17)15-9-10-16(2)3/h4-7H,8-11H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJANRYLXAZNNPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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